Comparative Antiparasitic Activity: 2-epi-Ivermectin B1a vs. Ivermectin B1a Against Tetranychus urticae (Two-Spotted Spider Mite)
2-epi-Ivermectin B1a demonstrates substantially reduced acaricidal activity compared to ivermectin B1a against Tetranychus urticae (two-spotted spider mite). This differential bioactivity profile is critical for distinguishing the epimer from the active pharmaceutical ingredient in analytical and residue monitoring contexts [1].
| Evidence Dimension | Acaricidal potency (LC₉₀) |
|---|---|
| Target Compound Data | LC₉₀ = 4.0 ppm |
| Comparator Or Baseline | Ivermectin B1a: LC₉₀ = 0.038 ppm |
| Quantified Difference | 105-fold reduction in potency |
| Conditions | In vitro contact/feeding bioassay against T. urticae adult mites; LC₉₀ determined at 48 hours post-exposure |
Why This Matters
The 105-fold potency differential confirms that 2-epi-ivermectin B1a is a low-activity degradation product rather than a therapeutic equivalent, justifying its classification as a specified impurity requiring dedicated reference material for accurate quantification.
- [1] Glpbio Product Datasheet: epi-Ivermectin B1a (Catalog GC41008). Biological Activity Section. View Source
